
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline is a heterocyclic aromatic compound with the molecular formula C₁₈H₁₇NS. This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base can lead to the formation of the quinoline ring system.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylquinoline: Known for its antimicrobial and anticancer properties.
6-Methyl-2-oxo-quinoline-3-carbaldehyde: Studied for its DNA-binding properties and potential therapeutic applications
Uniqueness
3-Benzyl-6-methyl-2-(methylsulfanyl)quinoline stands out due to its unique combination of a benzyl group, a methyl group, and a methylsulfanyl group on the quinoline ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
918518-95-3 |
|---|---|
Fórmula molecular |
C18H17NS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-benzyl-6-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C18H17NS/c1-13-8-9-17-15(10-13)12-16(18(19-17)20-2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Clave InChI |
DTJNXVIXUOEYIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)SC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


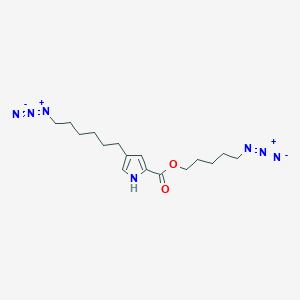
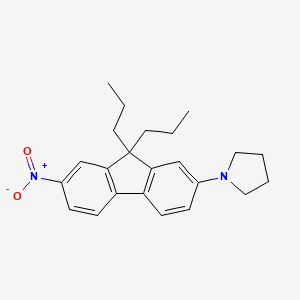
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
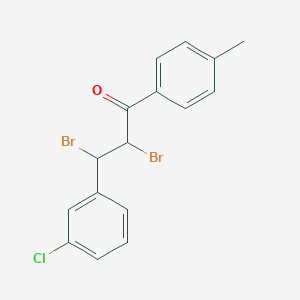
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
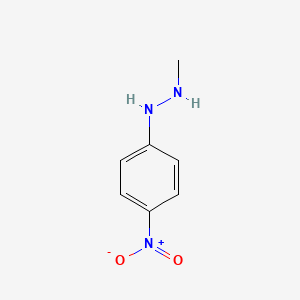
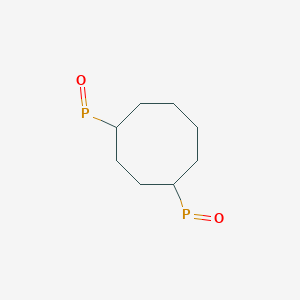
![1-[(Naphthalen-1-YL)methoxy]anthracene](/img/structure/B12610438.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)

![3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid](/img/structure/B12610458.png)
